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molecular formula C29H42O5Si2 B8544973 5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol CAS No. 554430-44-3

5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol

Cat. No. B8544973
M. Wt: 526.8 g/mol
InChI Key: BCBMTVUVWQSYHT-UHFFFAOYSA-N
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Patent
US07329654B2

Procedure details

2,8-Bis-(tert-butyl-dimethyl-silyloxy)-11,12-dihydro-6,13-dioxa-benzo[3,4]cyclohepta[1,2-a]naphthalen-5-one (35 mg, 0.066 mmol) was dissolved in toluene (5 mL) and the resulting solution was cooled to −78° C. A solution of Dibal-H solution (70 μL, 1.5 M solution in toluene) was then added to above reaction mix at −78° C. The reaction mixture was stirred at −78° C. for 3 h. To the reaction mixture was then added methanol (0.5 mL), and then Rochelle solution (2 ml, 1M solution). The reaction mixture was gradually warmed to room temperature. The reaction mix was diluted with CH2Cl2 (30 mL), the organic layer was separated and dried over Na2SO4. The solution was filtered and evaporated to yield a crude product that was purified on SiO2 to yield the title compound as a solid.
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
70 μL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([CH3:36])([CH3:35])[O:6][C:7]1[CH:34]=[CH:33][C:10]2[C:11]3[C:20](=[O:21])[O:19][C:18]4[C:13](=[CH:14][CH:15]=[C:16]([O:22][Si:23]([C:26]([CH3:29])([CH3:28])[CH3:27])([CH3:25])[CH3:24])[CH:17]=4)[C:12]=3[CH2:30][CH2:31][O:32][C:9]=2[CH:8]=1)([CH3:4])([CH3:3])[CH3:2].CC(C[Al]CC(C)C)C.CO>C1(C)C=CC=CC=1.C(Cl)Cl>[C:1]([Si:5]([CH3:35])([CH3:36])[O:6][C:7]1[CH:34]=[CH:33][C:10]2[C:11]3[CH:20]([OH:21])[O:19][C:18]4[C:13](=[CH:14][CH:15]=[C:16]([O:22][Si:23]([C:26]([CH3:27])([CH3:28])[CH3:29])([CH3:24])[CH3:25])[CH:17]=4)[C:12]=3[CH2:30][CH2:31][O:32][C:9]=2[CH:8]=1)([CH3:2])([CH3:3])[CH3:4] |^1:39|

Inputs

Step One
Name
Quantity
35 mg
Type
reactant
Smiles
C(C)(C)(C)[Si](OC1=CC2=C(C3=C(C4=CC=C(C=C4OC3=O)O[Si](C)(C)C(C)(C)C)CCO2)C=C1)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
70 μL
Type
reactant
Smiles
CC(C)C[Al]CC(C)C
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
CO
Step Four
Name
solution
Quantity
2 mL
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mix at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was gradually warmed to room temperature
ADDITION
Type
ADDITION
Details
The reaction mix
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a crude product that
CUSTOM
Type
CUSTOM
Details
was purified on SiO2

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OC1=CC2=C(C3=C(C4=CC=C(C=C4OC3O)O[Si](C)(C)C(C)(C)C)CCO2)C=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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